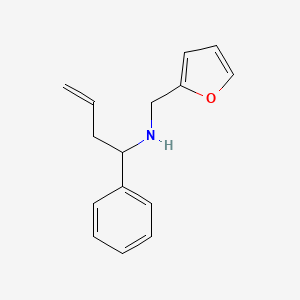

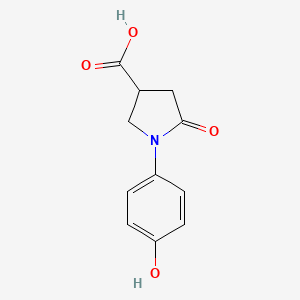

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine is a compound that is part of a broader class of furan derivatives. These compounds are known for their diverse range of applications, including their role in the formation of aroma-active derivatives and potential pharmacological activities. The furan moiety is a key structural component that imparts unique chemical properties to these compounds .

Synthesis Analysis

The synthesis of furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine and related compounds involves various chemical reactions. For instance, furfuryl-amine, a related compound, is formed from ribose through nitrogen atom transfer from the α-amino group of any amino acid, which can be achieved through decarboxylation of the Schiff base adduct and isomerization followed by hydrolysis . Novel furan derivatives have been synthesized using hydrosilylation reactions in the presence of Speier's catalyst . Additionally, an enantioselective synthesis method for furan-2-yl amines involves the oxazaborolidine-catalyzed reduction of furan-2-yl ketone oximes .

Molecular Structure Analysis

The molecular structure of furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine and its derivatives can be elucidated using various spectroscopic techniques. For example, the structures of some furan derivatives have been confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction has been used for crystallographic and conformational analyses, and density functional theory (DFT) calculations have been employed to further understand the molecular structures .

Chemical Reactions Analysis

Furan derivatives undergo a range of chemical reactions. The formation of furfuryl-pyrrole derivatives, for example, involves the interaction of furfuryl-amine with 3-deoxyribosone followed by dehydration and cyclization . The conversion of 2(3H)-furanone into oxazinone and pyrimidinone derivatives has been studied, demonstrating the versatility of furan compounds in undergoing ring transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine and its derivatives are influenced by the furan ring. The presence of the furan moiety can affect the compound's organoleptic properties, as seen in furfuryl-pyrroles, which are described as having roasted, chocolaty, green, horseradish-like, and mushroom-like aromas . The molecular electrostatic potential and frontier molecular orbitals of furan derivatives have been investigated using DFT, revealing some of their physicochemical properties . The cytotoxicity of furan derivatives has also been studied, indicating the influence of the amine structure and the nature of the substituent on the furan ring .

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

A study by Hashem et al. (2017) demonstrated the transformation of a 2(3H)-furanone derivative into oxazinone and pyrimidinone heterocycles. This process involved the synthesis of a 2-(furan-2-ylmethylene)-4-oxo-4-phenylbutanoyl azide and its subsequent thermolysis or base-catalyzed decomposition in the presence of different amines. The structural demonstration of all compounds was achieved through spectral data and elemental analyses, showcasing the versatility of furan derivatives in synthesizing diverse heterocyclic structures (Hashem et al., 2017).

Enantioselective Synthesis

Demir et al. (2003) presented a novel enantioselective synthesis method for both enantiomers of furan-2-yl amines and amino acids. This method's key step involved the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes to the corresponding chiral amines. Through oxidation of the furan ring, amino acids were obtained in high yields, indicating the potential of furan derivatives in asymmetric synthesis and the production of biologically active compounds (Demir et al., 2003).

Catalysis and Organic Synthesis

In another study, Reddy et al. (2012) explored the use of furan-2-yl(phenyl)methanol derivatives in the aza-Piancatelli rearrangement with aryl amines, catalyzed by phosphomolybdic acid. This method efficiently synthesized trans-4,5-disubstituted cyclopentenone derivatives with high selectivity and good yields. The process highlights the role of furan derivatives in catalytic transformations, offering a pathway to synthesize complex organic molecules with potential applications in pharmaceuticals and materials science (Reddy et al., 2012).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-1-phenylbut-3-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-7-15(13-8-4-3-5-9-13)16-12-14-10-6-11-17-14/h2-6,8-11,15-16H,1,7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFYFCLSYAZLLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)NCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389916 |

Source

|

| Record name | Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine | |

CAS RN |

435342-10-2 |

Source

|

| Record name | Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B1306223.png)

![2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306224.png)

![2-[(2-Methyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306226.png)

![4-[(4-Methylphenyl)amino]butan-1-ol](/img/structure/B1306231.png)

![1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1306241.png)

![5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306247.png)

![5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306250.png)

![5-tert-Butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306251.png)

![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306253.png)